1-(Diethoxyphosphorylmethyl)piperidine
Description
1-(Diethoxyphosphorylmethyl)piperidine is a synthetic piperidine derivative featuring a diethoxyphosphoryl group attached to the piperidine nitrogen via a methylene bridge. This compound belongs to the class of organophosphorus derivatives, where the phosphoryl group introduces unique electronic and steric properties. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The diethoxyphosphoryl group may enhance solubility in polar solvents and modulate metabolic stability compared to non-polar substituents .
Properties
CAS No. |
4972-40-1 |
|---|---|
Molecular Formula |
C10H22NO3P |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)piperidine |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h3-10H2,1-2H3 |
InChI Key |
QUZRMJFKXDYSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN1CCCCC1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the substituent on the piperidine nitrogen critically influences physicochemical properties. Key comparisons include:
Key Observations :
- Polarity : The diethoxyphosphoryl group enhances water solubility compared to diaryl or arylcyclohexyl substituents, making it more suitable for aqueous-phase reactions or formulations .
- Steric Effects : Bulkier groups like diphenylphosphoryl or diarylethyl reduce metabolic clearance but may hinder target binding .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 1-(Diethoxyphosphorylmethyl)piperidine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Phosphorylation : Reacting piperidine with diethyl phosphonate derivatives under controlled conditions (e.g., using DCM or THF as solvents, with catalysts like NaH or K₂CO₃).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for removing unreacted precursors and side products .
- Quality Control : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy : ¹H and ³¹P NMR to confirm the phosphonate moiety and piperidine ring substitution pattern. For example, the ³¹P NMR signal typically appears at δ 20–25 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak ([M+H]⁺) and isotopic distribution.
- FT-IR : Identify P=O stretches (~1250–1300 cm⁻¹) and C-O bonds (~1050 cm⁻¹) .
Advanced: How can researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
Discrepancies may arise from crystallinity or hydration states. Mitigation strategies include:
- Solvent Screening : Systematically test solvents (e.g., DMSO, ethanol, hexane) under standardized temperature/pH conditions.
- Thermogravimetric Analysis (TGA) : Assess hydration levels affecting solubility .
- Co-solvent Systems : Use blends like ethanol/water to enhance solubility for biological assays .
Advanced: What experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs. Validate with mutagenesis studies .
- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric assays (e.g., NADH-coupled systems).
- SPR Spectroscopy : Quantify real-time binding kinetics to immobilized receptors .
Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive phosphonate groups?
Methodological Answer:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during phosphorylation .
- Low-Temperature Conditions : Perform phosphorylation at −20°C to prevent side reactions.
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential volatility of diethyl phosphonate precursors.
- PPE : Wear nitrile gloves and goggles; avoid skin contact, as piperidine derivatives may cause irritation .
- Waste Disposal : Quench residual phosphonate reagents with aqueous NaOH before disposal .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Reaction Pathway Simulation : Use Gaussian or ORCA software to model transition states in phosphorylation or ring-opening reactions .
- Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and optimize dielectric environments .
Basic: What are the storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the phosphonate group .
Advanced: How to resolve ambiguities in stereochemical assignments of derivatives?
Methodological Answer:
- X-ray Crystallography : Obtain single crystals for unambiguous confirmation of stereochemistry .
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and determine optical purity .
Advanced: What strategies validate the compound’s role in catalytic cycles (e.g., as a ligand)?
Methodological Answer:
- Cyclic Voltammetry : Assess redox behavior and ligand-metal binding stability.
- XAS (X-ray Absorption Spectroscopy) : Probe coordination geometry in metal complexes .
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